molecular formula C21H24N4O B612101 AKI-001 CAS No. 925218-37-7

AKI-001

Katalognummer B612101
CAS-Nummer: 925218-37-7
Molekulargewicht: 348.44146
InChI-Schlüssel: XJDJFAMUCGWJHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AKI-001 is a potent Aurora kinase inhibitor, which exhibits low nanomolar potency against both Aurora A and Aurora B enzymes, excellent cellular potency (IC50 < 100 nM), and good oral bioavailability. Phenotypic cellular assays show that both Aurora A and Aurora B are inhibited at inhibitor concentrations sufficient to block proliferation. Importantly, the cellular activity translates to potent inhibition of tumor growth in vivo. An oral dose of 5 mg/kg QD is well tolerated and results in near stasis (92% TGI) in an HCT116 mouse xenograft model.

Wissenschaftliche Forschungsanwendungen

Biomarkers and Diagnostic Tools

AKI-001 has been instrumental in the advancement of biomarkers for early detection and diagnosis of acute kidney injury (AKI). Biomarkers like neutrophil gelatinase-associated lipocalin, kidney injury molecule 1, and IL-18 have been identified as crucial in understanding the molecular mechanisms and phases of AKI, providing valuable insight for early intervention and patient outcomes improvement (Alge & Arthur, 2015). Additionally, the development of a staging system for AKI based on changes in serum creatinine and urine output is a significant contribution to the field (Mehta et al., 2007).

Understanding Pathophysiology

Research on AKI-001 has significantly expanded our understanding of the pathophysiology and interaction between injury and reparative processes in AKI. This includes insights into cellular and molecular events, and the identification of high-priority objectives for future research to improve prevention, diagnosis, and treatment (Bonventre et al., 2013). Studies have also revealed the role of specific biomarkers in the timing of initial insults and assessing the duration of AKI, which is vital for understanding the disease's heterogeneity and causes (Nguyen & Devarajan, 2008).

Molecular and Cellular Biology

The integration of biomarkers into AKI models has provided a comprehensive view of the molecular and cellular biology of AKI. This includes the role of Wnt/β-Catenin signaling in AKI to CKD progression and the influence of PGC-1α in recovery from AKI during systemic inflammation (Xiao et al., 2016), (Tran et al., 2011).

Innovative Research Methods

AKI-001 has led to the development of novel research methodologies, such as transcriptome sequencing to uncover regulatory RNAs like circRNAs in AKI, revealing new molecular targets for diagnosis and treatment (Cao et al., 2020). Moreover, the use of cell-specific translational profiling has provided a deeper understanding of early injury-associated molecular events in AKI (Liu et al., 2014).

Translational Research and Therapeutic Implications

AKI-001 has also been pivotal in translational research, highlighting the challenges and potential therapeutic implications in AKI treatment and recovery. This includes identifying novel biomarkers, understanding the complex nature of AKI, and exploring genetic influences on AKI pathways (Zarjou et al., 2012), (Lee-son & Jetton, 2015).

Clinical and Prognostic Relevance

Furthermore, AKI-001's role in evaluating clinical and prognostic relevance in various medical conditions like ST-elevation acute myocardial infarction has been significant. This includes understanding the impact of AKI on patient outcomes and identifying independent predictors of AKI (Marenzi et al., 2010).

Epigenetic Regulation

The investigation into epigenetic regulation in AKI, including changes in histone modifications, DNA methylation, and the expression of non-coding RNAs, has been a crucial aspect of AKI-001 research. This has led to new insights into the mechanisms of AKI and potential therapeutic targets (Bomsztyk & Denisenko, 2013), (Guo et al., 2019).

Role in Drug Research

It's important to note that while AKR-001, an Fc-FGF21 analog, has shown sustained pharmacodynamic effects on insulin sensitivity and lipid metabolism in type 2 diabetes patients, it is distinct from AKI-001 and relates more to metabolic disease research (Kaufman et al., 2020).

Eigenschaften

CAS-Nummer

925218-37-7

Produktname

AKI-001

Molekularformel

C21H24N4O

Molekulargewicht

348.44146

IUPAC-Name

8-ethyl-3,10,10-trimethyl-4,5,6,6a,8,10-hexahydropyrazolo[4',3':6,7]cyclohepta[1,2-b]pyrrolo[2,3-f]indol-9(3aH)-one

InChI

InChI=1S/C21H24N4O/c1-5-25-17-9-14-13-8-6-7-12-11(2)23-24-19(12)18(13)22-16(14)10-15(17)21(3,4)20(25)26/h9-10,12-13H,5-8H2,1-4H3

InChI-Schlüssel

XJDJFAMUCGWJHO-UHFFFAOYSA-N

SMILES

O=C1C(C)(C)C2=CC3=C(C=C2N1CC)C(CCCC4C5=NN=C4C)C5=N3

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>5 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

AK-I001;  AKI 001;  AKI001.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AKI-001
Reactant of Route 2
Reactant of Route 2
AKI-001
Reactant of Route 3
AKI-001
Reactant of Route 4
AKI-001
Reactant of Route 5
AKI-001
Reactant of Route 6
AKI-001

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.